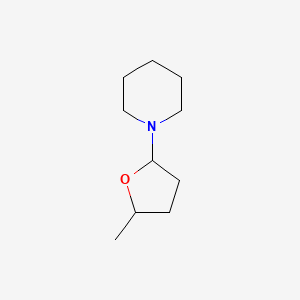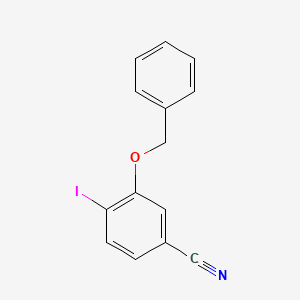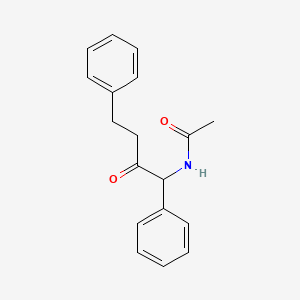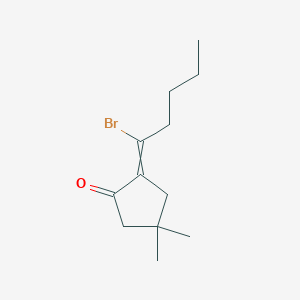![molecular formula C12H13F3O3 B12525320 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- CAS No. 658680-41-2](/img/structure/B12525320.png)
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring. This particular compound features a methoxymethyl group and a trifluoromethyl-substituted phenyl group, which can impart unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate diols or the reaction of epoxides with aldehydes or ketones. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation or chromatography is essential to obtain the desired purity.
化学反応の分析
Types of Reactions
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methoxymethyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- depends on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological systems.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler analog without the methoxymethyl and trifluoromethyl groups.
2-Methyl-1,3-dioxolane: Contains a methyl group instead of the methoxymethyl group.
2-(Trifluoromethyl)phenyl-1,3-dioxolane: Lacks the methoxymethyl group but retains the trifluoromethyl-substituted phenyl group.
Uniqueness
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the methoxymethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
658680-41-2 |
|---|---|
分子式 |
C12H13F3O3 |
分子量 |
262.22 g/mol |
IUPAC名 |
2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H13F3O3/c1-16-8-11(17-6-7-18-11)9-2-4-10(5-3-9)12(13,14)15/h2-5H,6-8H2,1H3 |
InChIキー |
HHMQJRJGJIVLGQ-UHFFFAOYSA-N |
正規SMILES |
COCC1(OCCO1)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)


![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid](/img/structure/B12525311.png)
![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)
